molecular formula C17H16N2O3 B11190719 1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol

1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B11190719
M. Wt: 296.32 g/mol
InChI Key: RBBTVPUCWWZSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol typically involves the reaction of appropriate hydrazines with diketones or their equivalents. One common method is the cyclization of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The choice of reagents and solvents, as well as the reaction conditions, are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced pyrazole compounds.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxy groups can influence its binding affinity and specificity, affecting the overall biological activity. The compound may also participate in various signaling pathways, modulating cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol is unique due to the specific positioning of the methoxy groups on the phenyl rings. This structural feature can influence its chemical reactivity, physical properties, and biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-(3-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H16N2O3/c1-21-13-7-5-6-12(10-13)14-11-17(20)19(18-14)15-8-3-4-9-16(15)22-2/h3-11,18H,1-2H3

InChI Key

RBBTVPUCWWZSQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.